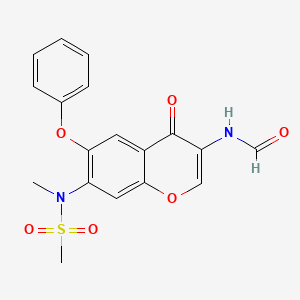
4-(Difluoromethyl)-3-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-3-methylbenzaldehyde is an organic compound characterized by the presence of a difluoromethyl group and a methyl group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the deoxyfluorination of aldehydes using reagents such as N,N-diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) . These reagents facilitate the conversion of aldehydes to the corresponding gem-difluorides under controlled conditions.
Industrial Production Methods: Industrial production of 4-(Difluoromethyl)-3-methylbenzaldehyde may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The use of metal-based methods for transferring CF2H to C(sp2) sites in stoichiometric and catalytic modes has been reported . These methods ensure high yields and purity of the final product, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 4-(Difluoromethyl)-3-methylbenzoic acid.
Reduction: Formation of 4-(Difluoromethyl)-3-methylbenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Difluoromethyl)-3-methylbenzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-3-methylbenzaldehyde involves its interaction with molecular targets through its functional groups. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and specificity towards various biological targets . The aldehyde group can undergo reactions that modify the compound’s structure and activity, contributing to its overall mechanism of action.
Comparison with Similar Compounds
- 1-(Difluoromethyl)-2-nitrobenzene
- 4-(Difluoromethyl)benzaldehyde
- 3-(Difluoromethyl)benzaldehyde
Comparison: 4-(Difluoromethyl)-3-methylbenzaldehyde is unique due to the presence of both a difluoromethyl group and a methyl group on the benzaldehyde core. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds . The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, making it a valuable intermediate in various chemical and pharmaceutical applications .
Properties
Molecular Formula |
C9H8F2O |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
4-(difluoromethyl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C9H8F2O/c1-6-4-7(5-12)2-3-8(6)9(10)11/h2-5,9H,1H3 |
InChI Key |
NMSWAUBMHFAAPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide](/img/structure/B13445541.png)

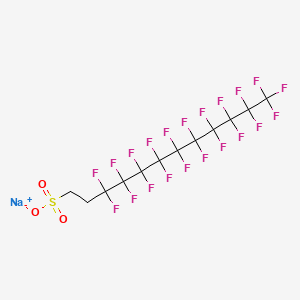
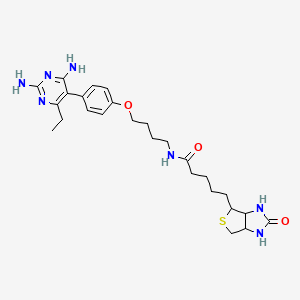

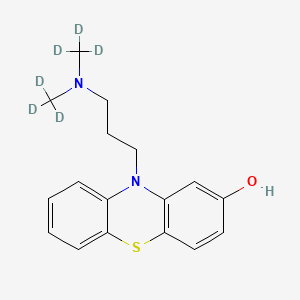
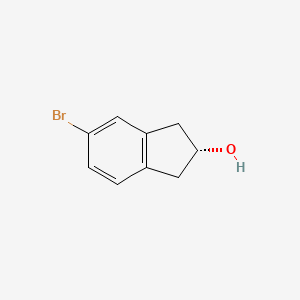
![4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B](/img/structure/B13445579.png)
![[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride](/img/structure/B13445594.png)
![4-[[4-[(4-Hydroxycyclohexyl)methylamino]-1-adamantyl]methylamino]-2-[(2-methylsulfanylpyridin-3-yl)methylamino]pyrimidine-5-carbonitrile](/img/structure/B13445600.png)

![1,1'-[Methylenebis(4,1-phenyleneoxy)]bis[3-[(1-methylethyl)amino]-2-propanol](/img/structure/B13445612.png)
